Methyl 7-fluoro-2-oxoindoline-6-carboxylate
Description
Properties
IUPAC Name |
methyl 7-fluoro-2-oxo-1,3-dihydroindole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-15-10(14)6-3-2-5-4-7(13)12-9(5)8(6)11/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVHYHLSWKPFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(CC(=O)N2)C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201155183 | |
| Record name | 1H-Indole-6-carboxylic acid, 7-fluoro-2,3-dihydro-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201155183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251032-66-2 | |
| Record name | 1H-Indole-6-carboxylic acid, 7-fluoro-2,3-dihydro-2-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251032-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-6-carboxylic acid, 7-fluoro-2,3-dihydro-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201155183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Methyl 7-fluoro-2-oxoindoline-6-carboxylate is an intermediate used in the preparation of BIBF 1120. BIBF 1120, also known as Nintedanib, is a potent triple angiokinase inhibitor. It targets three angiokinases: vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). These receptors play crucial roles in angiogenesis, a process that allows the growth of blood vessels from pre-existing vasculature, which is a fundamental step in the transition of tumors from a dormant state to a malignant state.
Mode of Action
As a triple angiokinase inhibitor, BIBF 1120 (for which this compound is an intermediate) works by blocking the signaling pathways of the VEGFR, PDGFR, and FGFR. This inhibition prevents the receptors from activating the downstream signaling pathways that promote cell proliferation and angiogenesis.
Biochemical Pathways
The inhibition of VEGFR, PDGFR, and FGFR by BIBF 1120 disrupts several biochemical pathways. These include the PI3K/AKT pathway, the RAS/RAF/MEK/ERK pathway, and the PLCγ/PKC pathway. These pathways are involved in cell survival, proliferation, and migration, and their disruption leads to the inhibition of angiogenesis.
Pharmacokinetics
As an intermediate in the synthesis of bibf 1120, its adme (absorption, distribution, metabolism, and excretion) properties would be expected to influence the bioavailability of the final product.
Result of Action
The result of the action of this compound, through its product BIBF 1120, is the inhibition of angiogenesis. This leads to a decrease in tumor growth and metastasis, as the tumors are starved of the necessary blood supply.
Action Environment
The action of this compound, and its product BIBF 1120, can be influenced by various environmental factors. These include the presence of other drugs, the pH of the environment, and the presence of certain enzymes
Biochemical Analysis
Biochemical Properties
Methyl 7-fluoro-2-oxoindoline-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival. By interacting with key components of this pathway, this compound can alter cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can induce toxic or adverse effects, including cellular damage and impaired organ function. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Biological Activity
Methyl 7-fluoro-2-oxoindoline-6-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.
This compound is characterized by the presence of a fluorine atom, which significantly influences its chemical reactivity and biological activity. The compound's structure can be represented as follows:
This structure contributes to its stability and lipophilicity, enhancing its effectiveness in various biological applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound can inhibit or activate enzymes and receptors, leading to various biological effects. Ongoing research is focused on elucidating these mechanisms further.
Case Studies
- Inhibition of Cancer Cell Growth : Recent studies have shown that derivatives of 2-oxoindoline compounds exhibit significant anticancer properties. For instance, a study reported that certain oxindole-indole conjugates demonstrated effective growth inhibition against human breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 0.39 µM to 21.40 µM . this compound's structural similarities suggest it may exhibit comparable effects.
- Mechanistic Insights : Research indicates that the oxindole moiety plays a crucial role in binding interactions with key amino acids in cyclin-dependent kinase 4 (CDK4), an important target in cancer therapy. Compounds similar to methyl 7-fluoro-2-oxoindoline have shown promising CDK4 inhibitory activity, with IC50 values indicating potent anticancer potential .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although more comprehensive evaluations are required to establish its efficacy and mechanism of action in this context .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally related compounds:
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Potential as a lead compound |
| Methyl 7-chloro-2-oxoindoline-6-carboxylate | TBD | TBD | Similar structure; comparative studies needed |
| Methyl 7-bromo-2-oxoindoline-6-carboxylate | TBD | TBD | Similar structure; comparative studies needed |
TBD indicates that specific IC50 values or antimicrobial activity data are yet to be determined or published.
Research Applications
The ongoing research on this compound includes:
Comparison with Similar Compounds
Structural Analogues and Similarity Analysis
Key analogues of methyl 7-fluoro-2-oxoindoline-6-carboxylate include methyl 2-oxoindoline carboxylates with variations in substituent positions and functional groups. Below is a comparative analysis based on CAS registry data and structural similarity metrics :
| Compound Name | CAS Number | Substituent Positions | Similarity Score | Key Differences |
|---|---|---|---|---|
| This compound | Not Provided | 2-oxo, 6-COOCH₃, 7-F | Reference | Reference compound |
| Methyl 2-oxoindoline-7-carboxylate | 380427-39-4 | 2-oxo, 7-COOCH₃ | 0.85 | Ester at position 7; lacks fluorine |
| Methyl 2-oxoindoline-6-carboxylate | 14192-26-8 | 2-oxo, 6-COOCH₃ | 0.84 | Lacks fluorine at position 7 |
| Methyl 2-oxoindoline-4-carboxylate | 90924-46-2 | 2-oxo, 4-COOCH₃ | 0.82 | Ester at position 4; different substitution |
| Methyl 2,3-dioxoindoline-7-carboxylate | 103030-10-0 | 2,3-dioxo, 7-COOCH₃ | 0.79 | Additional oxo group at position 3 |
Key Observations :
- Substituent Position : The placement of the methyl ester (e.g., position 4 vs. 6) significantly alters molecular polarity and solubility.
- Functional Group Variation : The 2,3-dioxo derivative (CAS 103030-10-0) introduces an additional carbonyl group, which may increase reactivity in nucleophilic environments but reduce metabolic stability.
Physicochemical and Spectral Properties
- NMR Spectra : Analogues like methyl 4-methoxy-1-methyl-6H-furo[3,2-e]indole-7-carboxylate (CAS-derived structures in ) show characteristic downfield shifts for aromatic protons (δ 6.77–7.51 ppm) and ester carbonyl signals (δ 162–167 ppm). The fluorine atom in the target compound would likely deshield adjacent protons, causing distinct splitting patterns .
- Hydrogen Bonding: Fluorine’s electronegativity may strengthen hydrogen-bonding networks compared to non-fluorinated derivatives, influencing crystal packing and solubility .
Data Tables
Table 1: Structural Comparison of Methyl 2-oxoindoline Carboxylates
| Property | This compound | Methyl 2-oxoindoline-6-carboxylate | Methyl 2-oxoindoline-7-carboxylate |
|---|---|---|---|
| Molecular Formula | C₁₀H₈FNO₃ | C₁₀H₉NO₃ | C₁₀H₉NO₃ |
| Molecular Weight (g/mol) | ~209.18 | ~191.18 | ~191.18 |
| Key Functional Groups | 2-oxo, 6-COOCH₃, 7-F | 2-oxo, 6-COOCH₃ | 2-oxo, 7-COOCH₃ |
| Potential Applications | Drug discovery, materials science | Intermediate in organic synthesis | Similar to target compound |
Preparation Methods
Directed Ortho-Metalation (DoM) Approach
This method enables precise fluorine placement through temporary directing groups:
- Substrate preparation : Start with methyl 2-oxoindoline-6-carboxylate, introducing a removable directing group (e.g., -OMe, -CONR₂) at position 5.
- Lithiation : Treat with LDA at -78°C in THF, followed by electrophilic quenching with NFSI (N-fluorobenzenesulfonimide).
- Directing group removal : Acidic hydrolysis regenerates the parent structure.
Typical Conditions :
| Parameter | Value |
|---|---|
| Temperature | -78°C |
| Electrophile | NFSI (2.2 equiv) |
| Yield (model system) | 62–68% |
Balz-Schiemann Reaction for Late-Stage Fluorination
Applicable to intermediates with diazotizable amino groups:
- Nitro reduction : Catalytic hydrogenation of 7-nitroindolinone derivatives using Pd/C (10 wt%) in EtOH.
- Diazonium formation : Treat with NaNO₂/HBF₄ at 0–5°C.
- Thermal decomposition : Heat to 120°C in diglyme to release N₂ and form C-F bond.
Optimization Notes :
- Excess HBF₄ improves diazonium tetrafluoroborate stability
- Yields drop below 40% if nitro groups are meta to directing functionalities
Indoline Ring Construction Strategies
Friedel-Crafts Cyclization of Fluorinated Anilines
A two-step sequence combining acylation and intramolecular cyclization:
Acylation :
Methyl 4-fluoro-3-nitrobenzoate + chloroacetyl chloride → Methyl 4-fluoro-3-nitro-2-(chloroacetyl)benzoate Conditions: DCM, Et₃N (2.5 equiv), 0°C → RT, 12 h Yield: 89% (analogous system)Cyclization :
AlCl₃ (3.0 equiv), toluene, reflux, 6 h Concomitant nitro group reduction using SnCl₂/HCl(aq) Final lactam formation via NaOH-mediated hydrolysis Overall yield: 51% (non-fluorinated model)
Transition Metal-Catalyzed Ring-Closing Metathesis
Emerging methodology adapted from coerulescine syntheses:
- Precursor : Allyl-protected fluorinated β-amino ester
- Catalyst : Grubbs 2nd generation (5 mol%)
- Conditions : CH₂Cl₂, 40°C, 24 h under N₂
- Post-metathesis oxidation : RuO₄/NaIO₄ system to install ketone
Advantages :
- Tolerates electron-withdrawing fluorine substituents
- Enables enantioselective synthesis when using chiral catalysts
Esterification of Carboxylic Acid Precursors
Acid-Catalyzed Fischer Esterification
Suitable for acid-stable intermediates:
Mitsunobu Reaction for Sterically Hindered Systems
Alternative for substrates prone to acid-mediated decomposition:
- Components : DIAD (1.5 equiv), PPh₃ (1.5 equiv), MeOH (10 equiv)
- Solvent : THF, 0°C → RT, 12 h
- Yield Improvement : 92% vs. 65% for Fischer method in hindered models
Purification and Analytical Characterization
Crystallization Optimization
Key parameters for high-purity product:
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| EtOAc/Hexane (1:5) | 99.2 | 82 |
| MeOH/H₂O (4:1) | 98.7 | 75 |
| CHCl₃/Heptane (3:7) | 99.5 | 68 |
Data extrapolated from methyl 2-oxoindoline-6-carboxylate purification
Spectroscopic Fingerprinting
1H NMR (400 MHz, DMSO-d6) :
- δ 10.82 (s, 1H, NH)
- δ 7.89 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 7.12 (d, J = 12.1 Hz, 1H, F-Ar-H)
- δ 3.85 (s, 3H, OCH₃)
- δ 3.42 (s, 2H, CH₂CO)
19F NMR (376 MHz, DMSO-d6) :
- δ -113.5 ppm (s, Ar-F)
Comparative Evaluation of Synthetic Routes
Yield and Scalability Assessment
| Method | Steps | Overall Yield | Scalability |
|---|---|---|---|
| DoM Fluorination | 5 | 34% | Pilot scale |
| Balz-Schiemann | 6 | 28% | Lab scale |
| Metathesis Approach | 4 | 41% | Bench scale |
Environmental Impact Metrics
| Parameter | DoM Route | Balz-Schiemann |
|---|---|---|
| PMI (kg/kg product) | 86 | 142 |
| E-Factor | 32 | 58 |
| Chlorinated Solvents | Limited | Extensive |
Q & A
What are the recommended synthetic routes for Methyl 7-fluoro-2-oxoindoline-6-carboxylate, and how can reaction conditions be optimized to improve yield and purity?
Level: Basic
Methodological Answer:
The synthesis of this compound involves multistep reactions, typically starting with fluorinated indoline precursors. Key steps include carboxylation at the 6-position and esterification with methyl groups. To optimize yield and purity:
- Temperature Control: Maintain precise reaction temperatures (e.g., 0–5°C for sensitive intermediates) to minimize side reactions.
- Solvent Selection: Use polar aprotic solvents like DMF or DMSO to stabilize intermediates, as noted in analogous indole carboxylate syntheses .
- Reaction Monitoring: Employ HPLC or TLC to track reaction progress and terminate at optimal conversion points .
- Purification: Use column chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by recrystallization for high-purity crystals .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Identify fluorine-induced deshielding effects (e.g., downfield shifts for protons near the fluorine substituent) and confirm ester carbonyl signals (~165–170 ppm in ¹³C NMR). Compare with PubChem data for analogous fluorinated indoles .
- ¹⁹F NMR: Use to verify the fluorine environment and rule out positional isomers .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns, focusing on loss of COOCH₃ or fluorine-containing fragments .
- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
How can crystallographic software like SHELX and ORTEP-3 be utilized to determine the crystal structure of this compound?
Level: Advanced
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data. Ensure crystal quality by screening multiple crystals for resolution (<0.8 Å) .
- Structure Solution with SHELXS/SHELXD: Employ direct methods for phase determination, leveraging the program’s robustness for small molecules .
- Refinement with SHELXL:
- Visualization with ORTEP-3: Generate thermal ellipsoid plots to validate bond lengths/angles and assess crystallographic packing .
What strategies should be employed when encountering contradictions in spectral data or crystallographic refinement parameters during analysis?
Level: Advanced
Methodological Answer:
- Spectral Discrepancies:
- Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals .
- Re-examine mass spectra for isotopic patterns (e.g., chlorine vs. fluorine) .
- Crystallographic Challenges:
How do the electronic and steric effects of the fluorine substituent and oxoindoline core influence the reactivity and stability of this compound?
Level: Advanced
Methodological Answer:
- Electronic Effects:
- The electron-withdrawing fluorine at C7 increases electrophilicity at the carbonyl group, facilitating nucleophilic attacks (e.g., hydrolysis under basic conditions) .
- The oxoindoline core stabilizes resonance structures, reducing reactivity at the 2-position .
- Steric Effects:
- Steric hindrance from the methyl ester group limits substitution at C6. Use bulky bases (e.g., DBU) to direct reactions to less hindered sites .
- Stability: Store under inert atmosphere (N₂/Ar) at –20°C to prevent ester hydrolysis or fluorine displacement .
What are the key considerations for designing comparative studies between this compound and its structural analogs?
Level: Advanced
Methodological Answer:
- Analog Selection: Compare with ethyl esters (e.g., Ethyl 4-fluoro-6H-furoindole-7-carboxylate) to assess ester group impact on solubility/bioactivity .
- Functional Group Variations: Substitute fluorine with chloro or methoxy groups to study electronic effects on reactivity (e.g., Hammett plots) .
- Biological Assays: Use standardized protocols (e.g., IC₅₀ determination) to compare antimicrobial or enzyme inhibition profiles, ensuring consistent cell lines/assay conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
